

An In-depth Technical Guide to the Properties and Structure of Triisopropylphosphine

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Compound of Interest

Compound Name: *Triisopropylphosphine*

Cat. No.: *B1582976*

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Introduction

Triisopropylphosphine ($\text{P}(\text{i-Pr})_3$ or TIP P) is a sterically demanding, electron-rich tertiary phosphine that has carved a significant niche in the landscape of organic synthesis and organometallic chemistry.[1] Its unique combination of bulk and basicity makes it an indispensable ligand for a variety of catalytic transformations, enabling reactions that are often sluggish or inefficient with less sterically hindered or electron-poor phosphines.[2] This guide provides a comprehensive technical overview of the core properties, structure, and practical applications of **triisopropylphosphine**, tailored for researchers, scientists, and professionals in drug development who are looking to leverage its capabilities.

Molecular Structure and Core Physicochemical Properties

The defining feature of **triisopropylphosphine** is the three bulky isopropyl groups attached to the central phosphorus atom. This steric hindrance is a key determinant of its reactivity and coordination chemistry.

Structural Parameters

The steric bulk of **triisopropylphosphine** is quantified by its large Tolman cone angle of 160° . [2] This value places it among the more sterically demanding phosphine ligands, influencing the coordination number and geometry of its metal complexes. The fundamental structural parameters, derived from crystallographic data, provide a precise picture of its geometry.

Table 1: Key Physicochemical and Structural Properties of **Triisopropylphosphine**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₁ P	[1][3]
Molar Mass	160.24 g/mol	[2][3]
Appearance	Colorless liquid	[2]
Density	0.839 g/mL at 25 °C	[4]
Boiling Point	81 °C at 22 mmHg	[4]
Solubility	Soluble in alkanes	[4]
Tolman Cone Angle (θ)	160°	[2]
CAS Number	6476-36-4	[3]

Visualization of Molecular Structure

The following diagram illustrates the three-dimensional arrangement of atoms in **triisopropylphosphine**, highlighting the steric crowding around the phosphorus center.

Caption: Ball-and-stick model of **triisopropylphosphine**.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of **triisopropylphosphine** is essential for its identification and for monitoring its involvement in chemical reactions.

Table 2: NMR Spectroscopic Data for **Triisopropylphosphine**

Nucleus	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Reference(s)
^1H NMR	~1.1 ppm	Doublet of doublets	$^3\text{J}_{\text{HH}} \approx 7 \text{ Hz}$, $^2\text{J}_{\text{PH}} \approx 13.5 \text{ Hz}$	[3][5]
~1.9 ppm	Doublet of septets	$^3\text{J}_{\text{HH}} \approx 7 \text{ Hz}$, $^1\text{J}_{\text{PH}} \approx 1.5 \text{ Hz}$	[3][5]	
^{13}C NMR	~19 ppm	Singlet	-	[3][6][7]
~20 ppm	Doublet	$^1\text{J}_{\text{PC}} \approx 15 \text{ Hz}$	[3][6][7]	
^{31}P NMR	~20 ppm	Singlet	-	[8][9]

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ^1H and ^{13}C NMR, and 85% H_3PO_4 for ^{31}P NMR. Values can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **triisopropylphosphine** is characterized by strong absorptions corresponding to C-H and P-C bond vibrations.

Table 3: Characteristic IR Absorption Bands for **Triisopropylphosphine**

Wavenumber (cm^{-1})	Vibration Type	Intensity
2850-2970	C-H stretch (isopropyl)	Strong
1465	C-H bend (isopropyl)	Medium
1365-1385	C-H bend (isopropyl, gem-dimethyl)	Medium
~720	P-C stretch	Medium

Note: These are approximate values and the spectrum can be complex.[10]

Synthesis and Handling

Due to its pyrophoric nature, the synthesis and handling of **triisopropylphosphine** require stringent anaerobic and anhydrous techniques.

Detailed Synthesis Protocol

A common and effective method for the laboratory-scale synthesis of **triisopropylphosphine** involves the reaction of phosphorus trichloride with an isopropyl Grignard reagent.

Materials:

- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 2-Bromopropane (isopropyl bromide)
- Phosphorus trichloride (PCl_3)
- Anhydrous hexanes
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Grignard Reagent Preparation:
 - Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
 - Add magnesium turnings to the flask, followed by a small crystal of iodine.
 - Add a small portion of a solution of 2-bromopropane in anhydrous diethyl ether or THF to the dropping funnel and add it to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

- Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Phosphorus Trichloride:
 - Cool the Grignard reagent solution in an ice-water bath.
 - Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
 - The crude **triisopropylphosphine** can be purified by vacuum distillation. Caution: Distillation must be performed under a high vacuum and with appropriate safety precautions due to the pyrophoric nature of the product.[\[11\]](#)

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling

Triisopropylphosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. Its steric bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.^[12]

Detailed Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

- Aryl bromide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol, 2 mol%)
- **Triisopropylphosphine** (0.04 mmol, 4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 mmol)
- Degassed toluene (5 mL)
- Degassed water (0.5 mL)

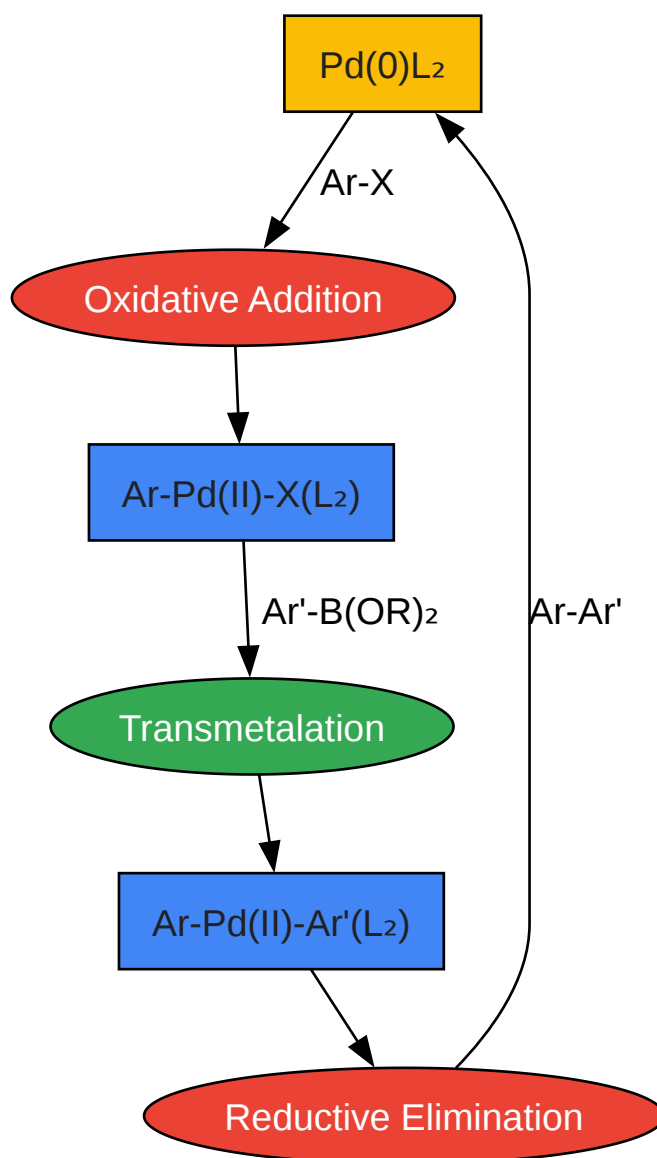
Procedure:

- Reaction Setup:
 - To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium phosphate.
 - Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
 - Under a positive pressure of inert gas, add the **triisopropylphosphine** via syringe.
 - Add the degassed toluene and degassed water via syringe.

- Reaction Execution:
 - Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Product Isolation:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the solution and concentrate under reduced pressure.
 - The crude product can be purified by flash column chromatography on silica gel.[\[13\]](#)[\[14\]](#)

Mechanistic Rationale and Visualization

The efficacy of **triisopropylphosphine** in the Suzuki-Miyaura coupling stems from its influence on the key steps of the catalytic cycle. Its strong σ -donating character increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide. The steric bulk of the ligand facilitates the reductive elimination step, which is the product-forming step and regenerates the active Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Triisopropylphosphine is a pyrophoric liquid that can ignite spontaneously on contact with air. It is also toxic and corrosive.[3] Therefore, it must be handled with extreme caution in a well-ventilated fume hood or a glovebox under an inert atmosphere.[15] Personal protective equipment, including flame-retardant laboratory coats, safety goggles, and appropriate gloves, is mandatory.

Conclusion

Triisopropylphosphine is a powerful tool in the arsenal of the modern synthetic chemist. Its pronounced steric bulk and strong electron-donating properties make it a highly effective ligand for a range of catalytic reactions, most notably palladium-catalyzed cross-couplings. A thorough understanding of its properties, structure, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in research and development.

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